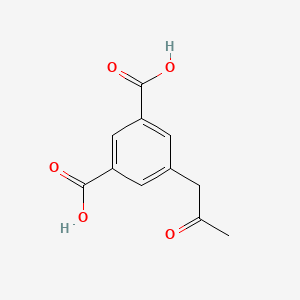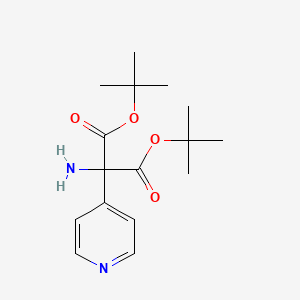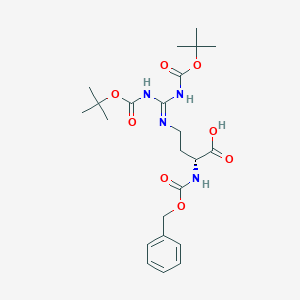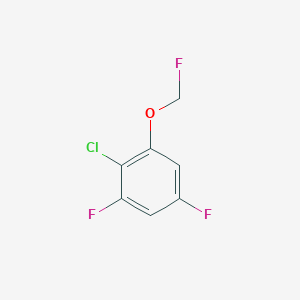
1-(3,5-Dicarboxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dicarboxyphenyl)propan-2-one: is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of two carboxyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dicarboxyphenyl)propan-2-one typically involves the reaction of 3,5-dicarboxybenzaldehyde with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a condensation reaction followed by purification steps such as recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and distillation are common in industrial production .
化学反応の分析
Types of Reactions: 1-(3,5-Dicarboxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3,5-dicarboxybenzoic acid.
Reduction: Formation of 1-(3,5-dicarboxyphenyl)propan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
1-(3,5-Dicarboxyphenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(3,5-Dicarboxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, influencing biochemical pathways .
類似化合物との比較
3,5-Dicarboxybenzaldehyde: Shares the same phenyl ring with carboxyl groups but lacks the propan-2-one moiety.
1-(3,5-Dicarboxyphenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.
3,5-Dicarboxyphenylacetic acid: Contains a phenyl ring with carboxyl groups and an acetic acid moiety.
特性
分子式 |
C11H10O5 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
5-(2-oxopropyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)2-7-3-8(10(13)14)5-9(4-7)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
OWVQYBYJMNZCBO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















